![molecular formula C24H23N3O3S2 B2556117 3-{[4-Imino-6,7-dimethoxy-3-(2-thienylmethyl)-3,4-dihydro-2-quinazolinyl]sulfanyl}-1-phenyl-1-propanone CAS No. 691858-09-0](/img/structure/B2556117.png)
3-{[4-Imino-6,7-dimethoxy-3-(2-thienylmethyl)-3,4-dihydro-2-quinazolinyl]sulfanyl}-1-phenyl-1-propanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “3-{[4-Imino-6,7-dimethoxy-3-(2-thienylmethyl)-3,4-dihydro-2-quinazolinyl]sulfanyl}-1-phenyl-1-propanone” has a molecular formula of C24H23N3O3S2 and a molecular weight of 465.58772 .
Molecular Structure Analysis
The molecular structure of this compound is complex, with multiple functional groups including an imino group, methoxy groups, a sulfanyl group, and a propanone group .Chemical Reactions Analysis
While specific chemical reactions involving this compound are not available, similar compounds undergo reactions such as [4+2] cycloaddition with o-quinone methides .Aplicaciones Científicas De Investigación
Chemical Synthesis and Reactivity
The unique structure of 3-{[4-Imino-6,7-dimethoxy-3-(2-thienylmethyl)-3,4-dihydro-2-quinazolinyl]sulfanyl}-1-phenyl-1-propanone has prompted researchers to explore its chemical synthesis and reactivity, leading to the discovery of novel synthetic pathways and intermediates. For instance, the reaction of similar quinazolinone derivatives with hydrogen sulfide and acids has been shown to produce unusual intramolecular rearrangement products, highlighting the compound's potential as a precursor in organic synthesis (Klimenko et al., 1986). Additionally, the synthesis of heterocyclic compounds from related chemical structures has been reported, indicating the versatility of these compounds in generating diverse chemical entities with potential biological activities (Soliman et al., 2010).
Antioxidant Properties
Research has also focused on the antioxidant properties of quinazolinone derivatives, where novel compounds have been synthesized and evaluated for their ability to act as antioxidants. This research avenue is crucial for developing therapeutics aimed at mitigating oxidative stress-related diseases (Hassan et al., 2017).
Antiviral Activity
Another significant application area is the exploration of antiviral properties. For example, the synthesis of new (quinazolin-4-ylamino)methylphosphonates via microwave irradiation has been investigated, with some synthesized compounds displaying activity against Tobacco mosaic virus (TMV), suggesting potential applications in combating viral infections (Luo et al., 2012).
Antineoplastic Properties
The antineoplastic (anticancer) properties of derivatives have also been studied, with research indicating that certain synthesized quinazolinone derivatives exhibit promising anticancer activities. This research could pave the way for the development of new cancer treatments (Markosyan et al., 2014).
Propiedades
IUPAC Name |
3-[4-imino-6,7-dimethoxy-3-(thiophen-2-ylmethyl)quinazolin-2-yl]sulfanyl-1-phenylpropan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N3O3S2/c1-29-21-13-18-19(14-22(21)30-2)26-24(27(23(18)25)15-17-9-6-11-31-17)32-12-10-20(28)16-7-4-3-5-8-16/h3-9,11,13-14,25H,10,12,15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGXOQERVMCKMSJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=N)N(C(=N2)SCCC(=O)C3=CC=CC=C3)CC4=CC=CS4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Imidazo[1,2-a]pyridin-2-ylpropan-2-ol](/img/structure/B2556034.png)
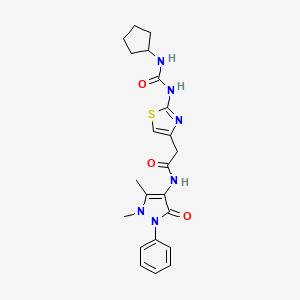
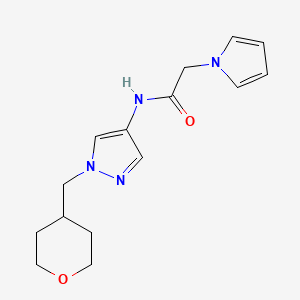
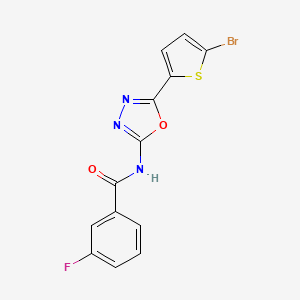
![(1R,5S)-3-(methylthio)-8-(phenylsulfonyl)-8-azabicyclo[3.2.1]octane](/img/structure/B2556038.png)
![Methyl 3-{[(2-methylpropyl)carbamoyl]amino}benzoate](/img/structure/B2556039.png)

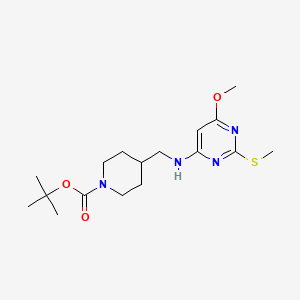
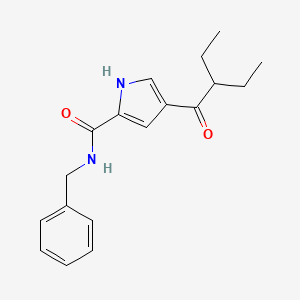
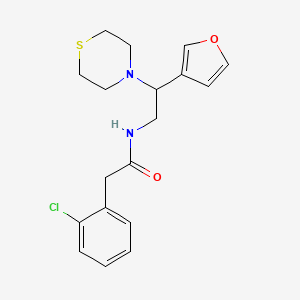
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[8-(3,4-dimethylbenzoyl)-9-oxo-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6-yl]acetamide](/img/structure/B2556048.png)

![Ethyl 2-(2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2556052.png)
![N-(1,3-benzodioxol-5-ylmethyl)-4-{[6-({2-[(3-methoxyphenyl)amino]-2-oxoethyl}thio)-8-oxo[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl]methyl}benzamide](/img/structure/B2556056.png)